molecular formula C20H40O3 B1200198 15-Hydroxyicosanoic acid CAS No. 73179-99-4

15-Hydroxyicosanoic acid

Cat. No.: B1200198
CAS No.: 73179-99-4
M. Wt: 328.5 g/mol
InChI Key: BLERHOKJGPAHCL-UHFFFAOYSA-N
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Description

15-Hydroxyicosanoic acid is a long-chain fatty acid with an aliphatic tail containing 20 carbon atomsThis compound is an extremely weak basic (essentially neutral) compound based on its pKa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyicosanoic acid typically involves the hydroxylation of icosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the 15th carbon position.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce the desired hydroxylated fatty acid through metabolic pathways. This method offers a more sustainable and environmentally friendly approach compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 15-Hydroxyicosanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) under appropriate conditions.

Major Products:

Scientific Research Applications

15-Hydroxyicosanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants

Mechanism of Action

The mechanism of action of 15-Hydroxyicosanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. The hydroxyl group at the 15th carbon position plays a crucial role in its biological activity, allowing it to interact with various proteins and receptors .

Comparison with Similar Compounds

  • 9-Hydroxyicosanoic acid
  • 20-Hydroxyicosanoic acid
  • 9-Acetyloxyicosanoic acid
  • 9-Hexanoyloxyicosanoic acid

Comparison: 15-Hydroxyicosanoic acid is unique due to the specific position of the hydroxyl group on the 15th carbon atom. This positional specificity can influence its chemical reactivity and biological activity compared to other hydroxylated fatty acids. For example, 9-Hydroxyicosanoic acid has the hydroxyl group on the 9th carbon, which may result in different chemical properties and biological effects .

Properties

IUPAC Name

15-hydroxyicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLERHOKJGPAHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993908
Record name 15-Hydroxyicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73179-99-4
Record name 15-Hydroxyeicosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073179994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Hydroxyicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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